N-(4-Acetylphenyl)guanidine
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Overview
Description
N-(4-Acetylphenyl)guanidine is an organic compound with the molecular formula C9H11N3O It is a derivative of guanidine, featuring an acetyl group attached to the phenyl ring
Mechanism of Action
Mode of Action
It is known that guanidines, in general, play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles
Biochemical Pathways
Guanidines are known to be involved in many natural products, biochemical processes, and pharmaceuticals . .
Pharmacokinetics
The compound has a molecular weight of 177.21 , and its physical form is solid . It has a boiling point of 323.0±44.0 C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of N-(4-Acetylphenyl)guanidine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a specific boiling point . Moreover, it should be stored at 4C and protected from light , suggesting that light and temperature can affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)guanidine typically involves the reaction of 4-acetylphenyl isothiocyanate with ammonia or an amine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired guanidine derivative after purification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(4-hydroxyphenyl)guanidine.
Substitution: Formation of various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
N-(4-Acetylphenyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
N-Phenylguanidine: Similar structure but lacks the acetyl group.
N-(4-Methylphenyl)guanidine: Features a methyl group instead of an acetyl group.
N-(4-Chlorophenyl)guanidine: Contains a chlorine atom on the phenyl ring.
Uniqueness: N-(4-Acetylphenyl)guanidine is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-acetylphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6(13)7-2-4-8(5-3-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGXQZYUREZKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482588 |
Source
|
Record name | N-(4-ACETYLPHENYL)GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56923-83-2 |
Source
|
Record name | N-(4-ACETYLPHENYL)GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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